5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound 5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, which is known for its wide range of biological activities. The triazole ring is a five-membered heterocycle containing three nitrogen atoms, which is a common motif in many pharmaceutical agents. The presence of both amino and thiol functional groups in the molecule suggests potential for various chemical reactions and biological interactions.
Synthesis Analysis
The synthesis of triazole derivatives often involves cyclization reactions. For instance, the synthesis of 4-amino-5-phenyl-1,2,4-triazole-3-thiol derivatives is achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde to form Schiff bases . Similarly, the synthesis of 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol derivatives involves multiple steps starting from 4-amino benzoic acid, proceeding through the formation of an oxadiazole intermediate, and culminating in the formation of the triazole ring . These methods highlight the versatility of triazole synthesis, which can be adapted to introduce various substituents onto the triazole core.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be elucidated using spectroscopic methods such as NMR and IR spectroscopy, as well as X-ray crystallography. For example, the crystal structure of a closely related compound, 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione, was determined using single-crystal X-ray analysis . Such structural analyses are crucial for understanding the conformation and electronic distribution within the molecule, which in turn can influence its reactivity and biological activity.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The amino group can participate in the formation of amides, Schiff bases, and other condensation products, while the thiol group can be alkylated or oxidized to form disulfides . The reactivity of these groups can be exploited to create a diverse array of compounds with potential biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are typically characterized using techniques like melting point determination, elemental analysis, and chromatography . The presence of substituents on the triazole ring can significantly alter these properties, affecting the compound's suitability for pharmaceutical development.
Scientific Research Applications
Synthesis and Reactivity
- A study by Zozulynets et al. (2021) focused on synthesizing a similar compound, 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol, and explored its reactivity with aldehydes, producing various derivatives. This synthesis and reactivity study is relevant for understanding the chemical behavior of related triazole compounds (Zozulynets, Kaplaushenko, & Korzhova, 2021).
Antimicrobial and Antioxidant Activities
Bayrak et al. (2009) investigated the antimicrobial activities of derivatives of 1,2,4-triazoles, highlighting their potential in fighting bacterial infections. This research underlines the importance of such compounds in developing new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Karrouchi et al. (2016) synthesized Schiff bases of 4-amino-1,2,4-triazole derivatives, demonstrating significant antioxidant and analgesic activities. This study suggests potential therapeutic applications for these compounds (Karrouchi, Chemlal, Taoufik, Cherrah, Radi, El Abbes Faouzi, & Ansar, 2016).
Toxicity Studies
- Danilchenko and Parchenko (2016) explored the acute toxicity of related 5-(furan-2-yl, 2-metylfuran-3-yl)-4-amino-1,2,4-triazole-3-thiol derivatives, providing insights into the safety profile of similar triazole compounds (Danilchenko & Parchenko, 2016).
Antiradical Activities
- Safonov and Nosulenko (2021) researched the antiradical activity of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives, demonstrating their potential in combating free radicals. This implies a role in managing oxidative stress-related conditions (Safonov & Nosulenko, 2021).
Corrosion Inhibition
- Ansari, Quraishi, and Singh (2014) explored the use of Schiff’s bases of triazoles, including similar compounds, as corrosion inhibitors, indicating their potential application in material sciences and engineering (Ansari, Quraishi, & Singh, 2014).
Safety And Hazards
The safety and hazards associated with “5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol” would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and using this compound3.
Future Directions
The future directions for research on “5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol” and similar compounds could include further exploration of their biological activities, potential therapeutic uses, and methods of synthesis.
Please note that this information is based on the general characteristics of 1,2,4-triazole derivatives and may not apply specifically to “5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol”. For more detailed and specific information, further research in scientific literature is recommended.
properties
IUPAC Name |
3-amino-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4S/c1-2-3-9-4(6)7-8-5(9)10/h2H,1,3H2,(H2,6,7)(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHZAGAUQAYUHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00534754 |
Source
|
Record name | 5-Amino-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00534754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
76267-74-8 |
Source
|
Record name | 5-Amino-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00534754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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